molecular formula C25H22FN3O6S B2605663 Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-73-0

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2605663
CAS RN: 851949-73-0
M. Wt: 511.52
InChI Key: KAKBMJIKRSGIHB-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H22FN3O6S and its molecular weight is 511.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research in the field has led to the development of various methods for synthesizing and reacting heterocyclic compounds related to Pyrrolylthieno[2,3-d]pyrimidines and Thieno[2,3-d][4,5-d] Dipyrimidines. For instance, the condensation of ethyl-5-amino-2,4-diphenylthieno[2,3-d]pyrimidine-6-carboxylate with dimethoxy tetrahydrofurane yields pyrrolyl derivatives, which can undergo further reactions to produce carbohydrazide derivatives and subsequently react with aromatic aldehydes, acetylacetone, and other reagents to yield a variety of pyrrolyl and pyrazolinyl derivatives (Abdel Moneam, 2005).

Novel Compounds and Derivatives

The exploration of Pyridazine Derivatives has led to the synthesis of compounds like ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate, which upon further reactions, yield pyrazolo[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives and other related compounds with potential biological activities (Deeb et al., 1992).

Metabolite Synthesis

Research has also been conducted on the efficient synthesis of metabolites of related compounds, such as ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, indicating the importance of these synthetic pathways in understanding the metabolism and potential pharmacological applications of these compounds (Mizuno et al., 2006).

properties

IUPAC Name

ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O6S/c1-4-35-25(32)22-17-13-36-23(21(17)24(31)29(28-22)16-8-6-15(26)7-9-16)27-20(30)12-14-5-10-18(33-2)19(11-14)34-3/h5-11,13H,4,12H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKBMJIKRSGIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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